C21H21ClFN5O3
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Overview
Description
The compound with the molecular formula C21H21ClFN5O3 Cetirizine . Cetirizine is a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria (hives). It is known for its effectiveness in reducing symptoms like itching, redness, and swelling by blocking histamine H1 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetirizine is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Cetirizine involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: Cetirizine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (hydrochloric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Cetirizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Extensively used in clinical research for treating allergic conditions and exploring new therapeutic uses.
Mechanism of Action
Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic reactions. By preventing histamine from binding to these receptors, Cetirizine reduces symptoms such as itching, swelling, and redness. The molecular targets include peripheral H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Similar Compounds
Loratadine: Another second-generation antihistamine with similar uses but less sedative effects.
Fexofenadine: Known for its non-sedative properties and used for similar allergic conditions.
Diphenhydramine: A first-generation antihistamine with more pronounced sedative effects.
Uniqueness
Cetirizine is unique among second-generation antihistamines due to its balance of efficacy and minimal sedative effects. It is also notable for its rapid onset of action and long duration of effect, making it a preferred choice for many patients .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O3/c1-12-9-27-17-18(24-20(27)26(12)10-13-5-4-8-31-13)25(2)21(30)28(19(17)29)11-14-15(22)6-3-7-16(14)23/h3,6-7,9,13H,4-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGSDZNYFCWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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